Cas no 921567-07-9 (4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide)

4-Bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a specialized benzoxazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a brominated benzamide moiety and a tetrahydrobenzoxazepine core, makes it a valuable intermediate for the synthesis of bioactive compounds. The presence of the bromo substituent enhances its reactivity in cross-coupling reactions, while the rigid benzoxazepine scaffold may contribute to selective binding properties. This compound is particularly useful for exploring structure-activity relationships in drug discovery, especially in targeting neurological or inflammatory pathways. Its well-defined molecular architecture ensures reproducibility in synthetic applications.
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide structure
921567-07-9 structure
Product name:4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
CAS No:921567-07-9
MF:C21H23BrN2O3
MW:431.322924852371
CID:5957403
PubChem ID:40886875

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
    • 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide
    • 921567-07-9
    • F2261-0382
    • 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
    • AKOS024632849
    • Inchi: 1S/C21H23BrN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
    • InChI Key: JCWARLROJYQDEA-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2OCC(C)(C)C(=O)N(CCC)C2=CC=1)(=O)C1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 430.08921g/mol
  • Monoisotopic Mass: 430.08921g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 58.6Ų

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2261-0382-20μmol
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
921567-07-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2261-0382-25mg
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
921567-07-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2261-0382-2μmol
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
921567-07-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2261-0382-3mg
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
921567-07-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2261-0382-100mg
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
921567-07-9 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2261-0382-2mg
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
921567-07-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2261-0382-1mg
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
921567-07-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2261-0382-5mg
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
921567-07-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2261-0382-10mg
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
921567-07-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2261-0382-15mg
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
921567-07-9 90%+
15mg
$89.0 2023-05-16

Additional information on 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

4-Bromo-N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS No. 921567-07-9): An Overview of Its Structure, Synthesis, and Biological Activity

4-Bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS No. 921567-07-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features and potential biological activities, making it a subject of extensive research. In this article, we will delve into the chemical structure, synthesis methods, and biological properties of this compound.

Chemical Structure

The chemical structure of 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS No. 921567-07-9) is composed of a benzamide moiety linked to a substituted 1,5-benzoxazepine ring. The benzamide group is para-substituted with a bromine atom, while the 1,5-benzoxazepine ring is functionalized with a dimethyl and propyl substituent at specific positions. The presence of these functional groups imparts unique chemical and physical properties to the compound.

The molecular formula of this compound is C20H26BrN2O2, and its molecular weight is approximately 406.33 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various experimental settings.

Synthesis Methods

The synthesis of 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has been reported in several studies. One common approach involves the reaction of 4-bromobenzoyl chloride with the corresponding amine derivative under controlled conditions. The amine derivative can be synthesized through a multi-step process involving the condensation of appropriate starting materials.

A typical synthetic route begins with the preparation of the amine derivative by reacting 8-amino-3,3-dimethyl-4-hydroxy-N-propylbenzene with an appropriate protecting group to form the intermediate compound. This intermediate is then deprotected and reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Biological Activity

4-Bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has shown promising biological activity in various assays. One of its notable properties is its potential as an inhibitor of specific enzymes involved in signal transduction pathways. Recent studies have demonstrated that this compound can effectively inhibit the activity of certain kinases and phosphatases, which are key regulators of cellular processes such as proliferation and apoptosis.

In addition to its enzymatic inhibition properties, this compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor (TNF)-α in vitro and in vivo models. These findings suggest that 4-bromo-N-(3,3-dimethyl-4-oxyo-o-propyl-o,o,o,o-tetrahydro-o,o-benzoxazepin-o-ylo)benzamide may have therapeutic potential in treating inflammatory diseases.

Clinical Applications

The potential clinical applications of 4-bromo-N-(3,3-dimethyl-oxyo-o-propyl-o,o,o,o-tetrahydro-o,o-benzoxazepin-o-ylo)benzamide are currently being explored through preclinical studies. Initial results from animal models have shown promising outcomes in reducing inflammation and modulating immune responses. However, further research is needed to fully understand its safety profile and efficacy in human subjects.

Clinical trials are underway to evaluate the compound's effectiveness in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. These trials aim to assess the pharmacokinetics, pharmacodynamics, and safety parameters of the compound in human participants.

Conclusion

4-Bromo-N-(3,dimethyl-oxyo-propyl-tetrahydro-benzoxazepin-ylo)benzamide (CAS No. 921567-07-9) is a promising compound with unique structural features and significant biological activity. Its potential as an inhibitor of key enzymes and its anti-inflammatory properties make it an attractive candidate for further development in medicinal chemistry and pharmacology. Ongoing research and clinical trials will provide valuable insights into its therapeutic potential and safety profile.

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd